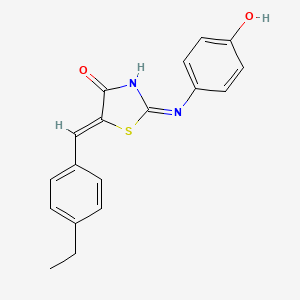

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-12-3-5-13(6-4-12)11-16-17(22)20-18(23-16)19-14-7-9-15(21)10-8-14/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLULGXOQSLJB-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 4-hydroxyaniline in the presence of a thiazolidinone precursor. Common reaction conditions include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. It is often evaluated in vitro and in vivo for its efficacy against different pathogens and cancer cell lines.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- (2Z,5Z)-5-(benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

- (2Z,5Z)-5-(4-methylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Uniqueness

The presence of the 4-ethylbenzylidene group in (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.

Biological Activity

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antibacterial, anticancer, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives have also been documented. The compound's ability to scavenge free radicals is essential for preventing oxidative stress-related damage in cells. In vitro assays, such as the ABTS assay, have demonstrated high antioxidant activity, with some derivatives achieving up to 81.8% inhibition .

Anticancer Activity

Thiazolidinone compounds are recognized for their anticancer potential. Studies have shown that they can inhibit cell proliferation in various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells . The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Mechanistic Studies

Recent investigations into the mechanisms of action reveal that these compounds may exert their effects through multiple pathways:

- Inhibition of Tyrosinase Activity : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanogenesis, thereby reducing pigmentation and potentially serving as anti-aging agents .

- Modulation of Signaling Pathways : Compounds like (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione have been reported to inhibit phosphorylation of CREB and translocation of MITF protein into the nucleus, which are essential for tyrosinase expression and melanogenesis .

- Reduction of Oxidative Stress : These compounds also demonstrate the ability to ameliorate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular environments .

Case Studies

- Study on Antibacterial Properties : A study synthesized several thiazolidinone derivatives and assessed their antibacterial efficacy against clinical isolates of E. coli and S. aureus. Results indicated a strong correlation between structural modifications and increased antibacterial activity .

- Antioxidant Efficacy Assessment : In another study, the antioxidant potential was evaluated using various assays (DPPH, ABTS). The results showed that specific structural modifications significantly enhanced the antioxidant capacity of the thiazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.